Picric Acid (Silver)
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Overview
Description
It has been historically significant as a military explosive, yellow dye, and antiseptic . The compound was first obtained in 1771 by Peter Woulfe by treating indigo with nitric acid . Picric acid is highly acidic and forms salts with heavy metals such as silver, copper, and lead, which can be explosive .
Preparation Methods
Picric acid can be synthesized through several methods:
Sulfonation of Phenol: Phenol is sulfonated and then treated with nitric acid.
Nitration of Phenolsulfonic Acid: Phenolsulfonic acid, obtained by heating phenol with sulfuric acid, is nitrated.
Nitration of Benzene: Benzene is treated with nitric acid and mercuric nitrate.
Industrial production typically involves the nitration of phenol or phenolsulfonic acid under controlled conditions to ensure safety and efficiency .
Chemical Reactions Analysis
Picric acid undergoes various chemical reactions:
Formation of Picrates: Reacts with metals and bases to form picrate salts, which are more sensitive than picric acid itself.
Oxidation and Reduction: Can participate in redox reactions due to its nitro groups.
Substitution Reactions: The nitro groups can be substituted under specific conditions.
Common reagents include nitric acid for nitration and bases for forming picrates. Major products include metal picrates and substituted phenols .
Scientific Research Applications
Picric acid has diverse applications in scientific research:
Chemistry: Used in the synthesis of dyes and explosives.
Biology: Employed in histological staining, such as Picrosirius red for collagen.
Medicine: Historically used as an antiseptic and in burn treatments.
Industry: Utilized in the manufacture of munitions and as a reagent in chemical analysis.
Recent studies have explored picric acid-capped silver nanoparticles for colorimetric sensing of creatinine in human blood and cerebrospinal fluid samples .
Mechanism of Action
Picric acid exerts its effects primarily through its strong acidity and ability to form complexes with metals. In biological applications, it acts as an antiseptic and astringent, promoting epithelialization . The molecular targets include proteins and cellular structures that interact with its nitro groups and acidic hydroxyl group .
Comparison with Similar Compounds
Picric acid is similar to other nitroaromatic compounds such as trinitrotoluene (TNT) and 2,4-dinitrophenol. it is more acidic and forms more sensitive picrate salts with metals . Its unique properties include its strong acidity and historical significance as both a dye and explosive .
Similar Compounds
Trinitrotoluene (TNT): Less acidic but widely used as an explosive.
2,4-Dinitrophenol: Used in biochemical research and as a pesticide.
Picric acid’s combination of strong acidity, explosive potential, and diverse applications makes it a unique and valuable compound in various fields.
Properties
Molecular Formula |
C6H3AgN3O7+ |
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Molecular Weight |
336.97 g/mol |
IUPAC Name |
silver;2,4,6-trinitrophenol |
InChI |
InChI=1S/C6H3N3O7.Ag/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;/h1-2,10H;/q;+1 |
InChI Key |
TYTYIUANSACAEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].[Ag+] |
Origin of Product |
United States |
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